![molecular formula C20H13F6N2OP B14757348 3-[3-(3-Aminophenyl)-4-phosphoroso-2,6-bis(trifluoromethyl)phenyl]aniline](/img/structure/B14757348.png)
3-[3-(3-Aminophenyl)-4-phosphoroso-2,6-bis(trifluoromethyl)phenyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(3-Aminophenyl)-4-phosphoroso-2,6-bis(trifluoromethyl)phenyl]aniline is a complex organic compound characterized by the presence of multiple functional groups, including amino, phosphoroso, and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-Aminophenyl)-4-phosphoroso-2,6-bis(trifluoromethyl)phenyl]aniline typically involves multi-step organic reactions. One common approach is to start with a precursor containing the trifluoromethyl groups and introduce the amino and phosphoroso groups through subsequent reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[3-(3-Aminophenyl)-4-phosphoroso-2,6-bis(trifluoromethyl)phenyl]aniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The phosphoroso group can be reduced to phosphine derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the phosphoroso group may produce phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
3-[3-(3-Aminophenyl)-4-phosphoroso-2,6-bis(trifluoromethyl)phenyl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique functional groups make it a valuable tool for studying enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism by which 3-[3-(3-Aminophenyl)-4-phosphoroso-2,6-bis(trifluoromethyl)phenyl]aniline exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phosphoroso group can participate in phosphorylation reactions. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[3-(3-Aminophenyl)-4-phosphoroso-2,6-dimethylphenyl]aniline: Similar structure but with dimethyl groups instead of trifluoromethyl groups.
3-[3-(3-Aminophenyl)-4-phosphoroso-2,6-dichlorophenyl]aniline: Contains dichloro groups instead of trifluoromethyl groups.
Uniqueness
The presence of trifluoromethyl groups in 3-[3-(3-Aminophenyl)-4-phosphoroso-2,6-bis(trifluoromethyl)phenyl]aniline imparts unique properties such as increased metabolic stability and enhanced lipophilicity, making it distinct from other similar compounds. These properties can significantly influence its reactivity and interactions in various chemical and biological systems.
Eigenschaften
Molekularformel |
C20H13F6N2OP |
|---|---|
Molekulargewicht |
442.3 g/mol |
IUPAC-Name |
3-[3-(3-aminophenyl)-4-phosphoroso-2,6-bis(trifluoromethyl)phenyl]aniline |
InChI |
InChI=1S/C20H13F6N2OP/c21-19(22,23)14-9-15(30-29)17(11-4-2-6-13(28)8-11)18(20(24,25)26)16(14)10-3-1-5-12(27)7-10/h1-9H,27-28H2 |
InChI-Schlüssel |
OZFBGEQHNDKWBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N)C2=C(C(=C(C=C2C(F)(F)F)P=O)C3=CC(=CC=C3)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


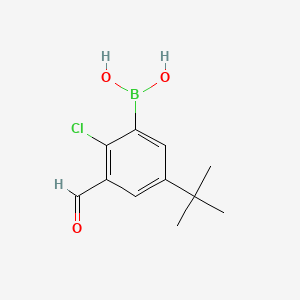
![7H-Benzo[c]thioxanthene](/img/structure/B14757276.png)

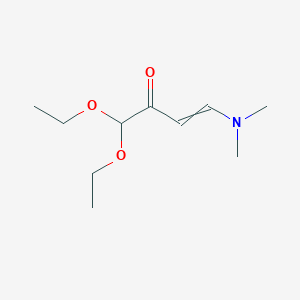
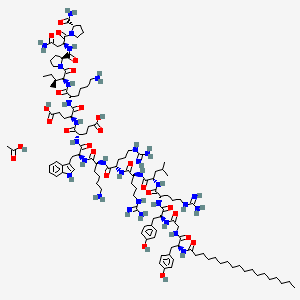
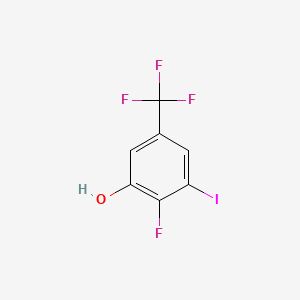
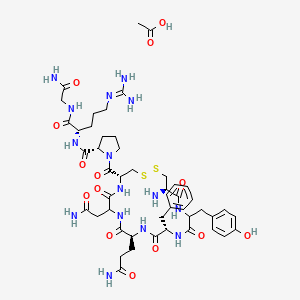

![Benzenamine, 2,3,4,5,6-pentafluoro-N-[(pentafluorophenyl)methylene]-](/img/structure/B14757318.png)
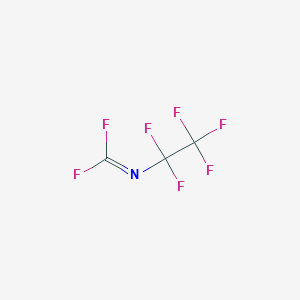
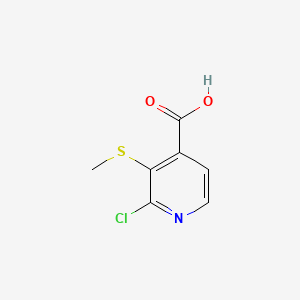

![3-[(Carboxymethyl)sulfanyl]-4,4,5,5,6,6,6-heptafluorohexanoic acid](/img/structure/B14757341.png)

